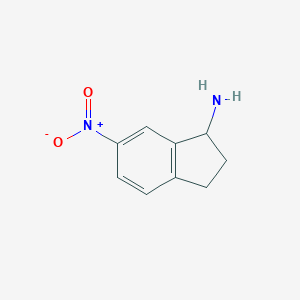
6-Nitro-2,3-dihydro-1H-inden-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
6-Nitro-2,3-dihydro-1H-inden-1-amine is a useful research compound. Its molecular formula is C9H10N2O2 and its molecular weight is 178.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
6-Nitro-2,3-dihydro-1H-inden-1-amine is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the biological properties, mechanisms of action, and relevant research findings associated with this compound.
- Chemical Formula : C9H10N2O2
- Molecular Weight : 178.19 g/mol
- CAS Number : 24623-24-3
Biological Activities
This compound has been studied for various biological activities, including:
-
MAO-B Inhibition :
- Monoamine oxidase B (MAO-B) is an enzyme implicated in the metabolism of neurotransmitters. Compounds similar to 6-nitro derivatives have shown promising MAO-B inhibitory activity, which is significant for treating neurodegenerative disorders like Parkinson's disease. For instance, derivatives of 2,3-dihydro-1H-inden-1-amine exhibited IC50 values comparable to established MAO-B inhibitors like Selegiline .
-
Antimicrobial Activity :
- Nitro compounds are known for their antimicrobial properties. The nitro group in 6-nitro compounds can induce redox reactions leading to microbial cell death. Research indicates that such compounds may be effective against a range of pathogens including Helicobacter pylori and Mycobacterium tuberculosis .
- Anticancer Properties :
The biological effects of this compound are primarily attributed to its structural features:
- Nitro Group Activity : The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to toxicity in microbial cells and potential antitumor effects in cancer cells.
- Enzyme Inhibition : As a potential MAO-B inhibitor, this compound may modulate neurotransmitter levels by inhibiting the breakdown of dopamine, thus enhancing dopaminergic signaling in the brain.
Research Findings and Case Studies
Eigenschaften
IUPAC Name |
6-nitro-2,3-dihydro-1H-inden-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2/c10-9-4-2-6-1-3-7(11(12)13)5-8(6)9/h1,3,5,9H,2,4,10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROSHRXGQJBKFEG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1N)C=C(C=C2)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40494787 |
Source


|
| Record name | 6-Nitro-2,3-dihydro-1H-inden-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40494787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62658-54-2 |
Source


|
| Record name | 6-Nitro-2,3-dihydro-1H-inden-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40494787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














